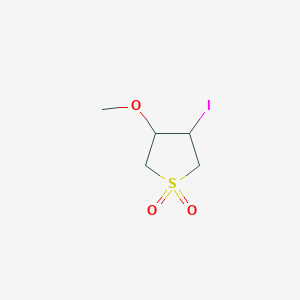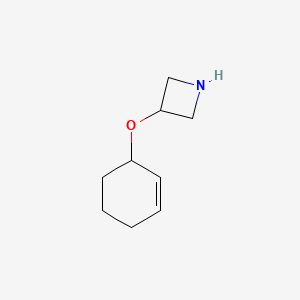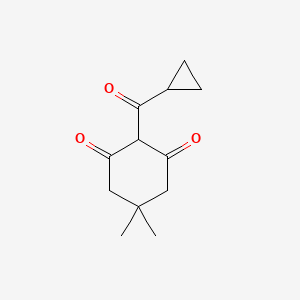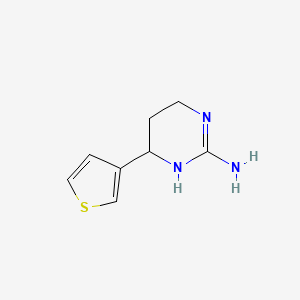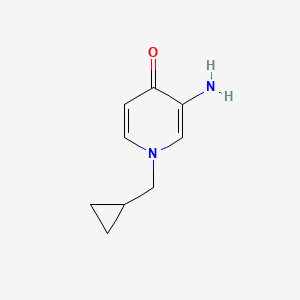
3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced pyrrolidine derivatives, and various substituted dihydropyridinones.
Scientific Research Applications
3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A heterocyclic compound with similar amino functionality.
Cyclopropylamine: Shares the cyclopropyl group but lacks the dihydropyridinone ring.
Dihydropyridinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is unique due to the combination of its cyclopropylmethyl group and dihydropyridinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-(cyclopropylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H12N2O/c10-8-6-11(4-3-9(8)12)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2 |
InChI Key |
YYTZNPWQEOOZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
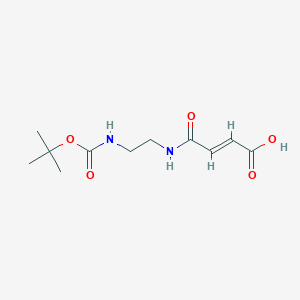
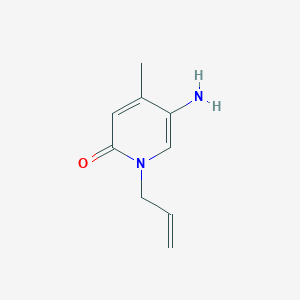
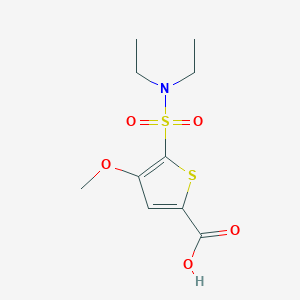
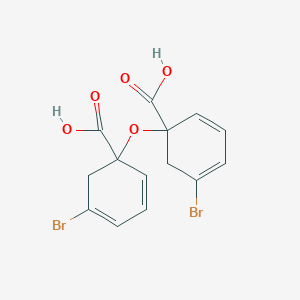

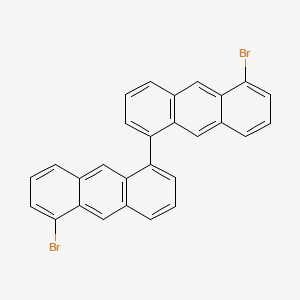
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
